

3-Oxoindan-4-carboxylic acid CAS number and identifiers

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Compound of Interest

Compound Name: 3-Oxoindan-4-carboxylic acid

Cat. No.: B118196

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3-Oxoindan-4-carboxylic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **3-Oxoindan-4-carboxylic acid**, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines established chemical principles with data from closely related analogs to offer a predictive and illustrative guide.

Core Identifiers and Physicochemical Properties

3-Oxoindan-4-carboxylic acid, a bifunctional molecule, possesses both a ketone and a carboxylic acid group attached to an indane framework. These features make it a versatile scaffold for chemical synthesis and a potential pharmacophore for various biological targets.

| Identifier | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 71005-12-4 | [1][2][3] |
| Molecular Formula | C ₁₀ H ₈ O ₃ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Synonyms | 2,3-Dihydro-3-oxo-indene-4-carboxylic acid, 3-Oxo-4-indancarboxylic acid | [1] |

Note: Experimentally determined physicochemical properties such as pKa, logP, and solubility for **3-Oxoindan-4-carboxylic acid** are not readily available in the cited literature. The properties of such a molecule would be influenced by the interplay between the acidic carboxylic acid group and the relatively nonpolar indanone core.

Spectroscopic Characterization

While specific spectra for **3-Oxoindan-4-carboxylic acid** are not available, the expected spectroscopic features can be predicted based on the functional groups present.

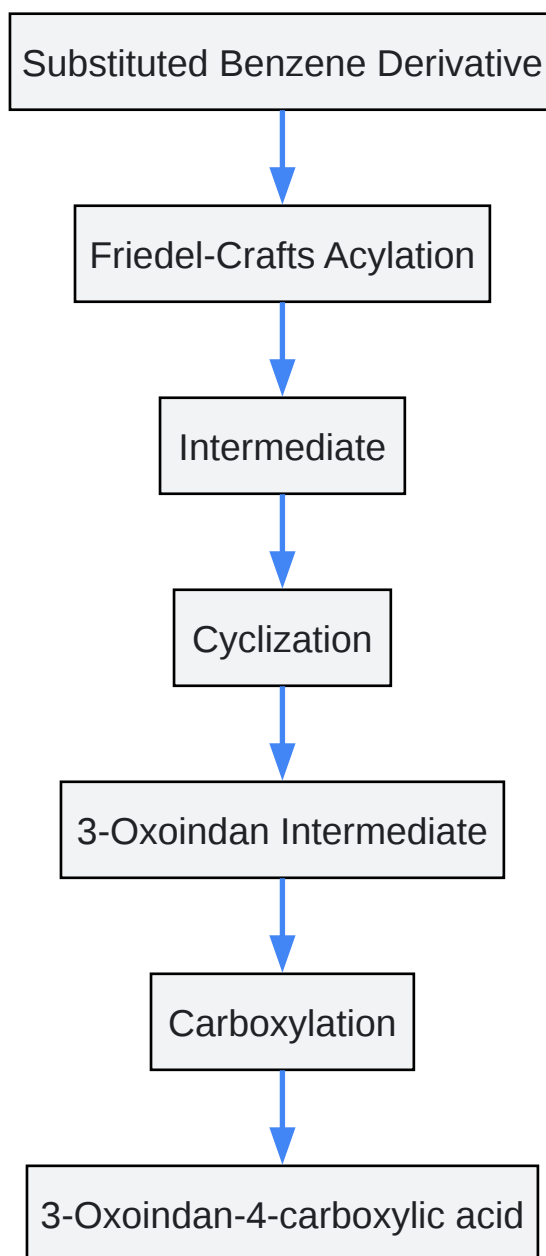
| Spectroscopy | Expected Features |
|---------------------|--|
| ^1H NMR | Aromatic protons (approx. 7.0-8.0 ppm), methylene protons of the indanone ring (approx. 2.5-3.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ^{13}C NMR | Carbonyl carbon of the ketone (approx. 190-200 ppm), carbonyl carbon of the carboxylic acid (approx. 170-180 ppm), aromatic carbons (approx. 120-150 ppm), and methylene carbons (approx. 25-40 ppm). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm^{-1}), a C=O stretch from the carboxylic acid (approx. 1700-1725 cm^{-1}), and a C=O stretch from the ketone (approx. 1680-1700 cm^{-1}). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns for carboxylic acids (loss of H_2O , CO, and COOH). |

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis protocol for **3-Oxoindan-4-carboxylic acid** is not described in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. One potential approach is the Friedel-Crafts acylation of a suitably substituted benzene derivative followed by cyclization and functional group manipulation.

Illustrative Synthetic Workflow:

Below is a conceptual workflow for the synthesis of **3-Oxoindan-4-carboxylic acid**. This is a hypothetical pathway and would require experimental validation.



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Caption: Conceptual synthetic workflow for **3-Oxoindan-4-carboxylic acid**.

Potential Biological Activity and Signaling Pathways

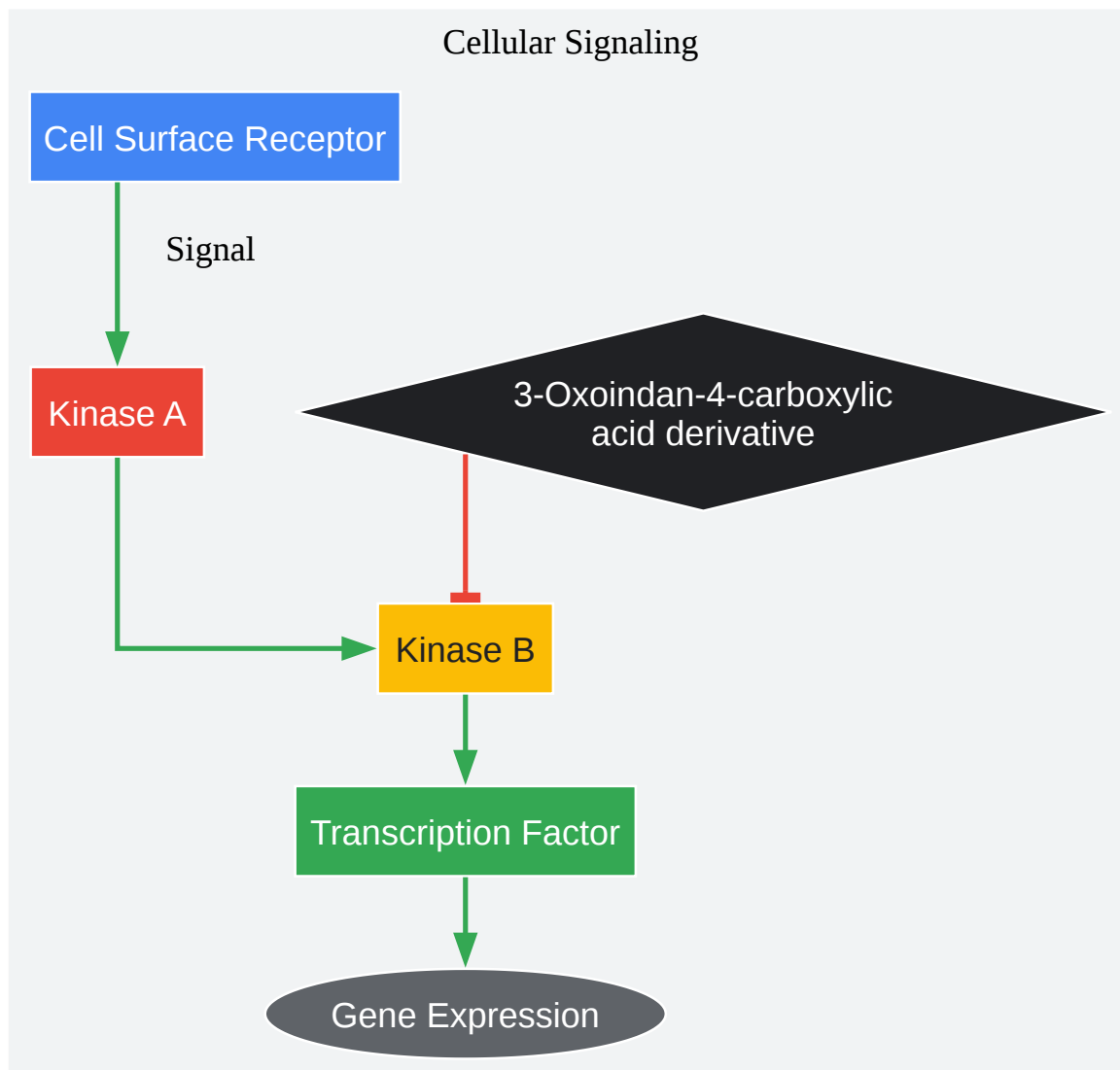
The indanone scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. Derivatives of 1-indanone have shown a wide range of activities, including anticancer, anti-inflammatory, and antiviral properties. The carboxylic acid

moiety can serve as a key interaction point with biological targets, often mimicking the phosphate groups of natural ligands.

Given the structural features of **3-Oxoindan-4-carboxylic acid**, it could potentially be explored as an inhibitor of various enzymes or as a ligand for nuclear receptors. For instance, many enzyme inhibitors possess a carboxylic acid group to chelate metal ions in the active site or to form hydrogen bonds with key amino acid residues.

Hypothetical Signaling Pathway Involvement:

The diagram below illustrates a generic signaling pathway where a small molecule inhibitor, such as a derivative of **3-Oxoindan-4-carboxylic acid**, could potentially act. This is a generalized representation and not based on specific experimental data for this compound.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

3-Oxoindan-4-carboxylic acid presents an intriguing scaffold for chemical and pharmacological research. While specific, detailed experimental data is currently limited in the public domain, this technical guide provides a foundational understanding based on its structural features and the known properties of related compounds. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics, which

could pave the way for its application in drug discovery and development. Researchers are encouraged to use this document as a starting point for designing and conducting their own investigations into this promising molecule.

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References

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